ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate
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Overview
Description
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate typically involves the condensation of ethyl acetoacetate with furfural under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the furan ring. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate can be compared with other furan derivatives such as:
Furfural: A simpler furan derivative used in the synthesis of various chemicals.
Furan-2-carboxylic acid: Another furan derivative with different reactivity and applications.
Ethyl furan-2-carboxylate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the furan ring and ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl (2E)-2-(5-oxooxolan-2-ylidene)propanoate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)6(2)7-4-5-8(10)13-7/h3-5H2,1-2H3/b7-6+ |
InChI Key |
SWYAVRCNRKUMBB-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCC(=O)O1)/C |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)O1)C |
Origin of Product |
United States |
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